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molecular formula C10H9NO3 B8400317 3-Aminocarbonylcinnamic acid

3-Aminocarbonylcinnamic acid

Cat. No. B8400317
M. Wt: 191.18 g/mol
InChI Key: KTWYONPLEQMLCM-UHFFFAOYSA-N
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Patent
US04665189

Procedure details

A solution of 3-carboxymethylcinnamic acid (427 g) (Example 2(a)) in dimethyl formamide (4.25 l) and aqueous ammonia (specific gravity 0.88, 8.5 l) was stored at room temperature for 4 days, concentrated to call 11 l, and then treated with ice (8 kg) and concentrated hydrochloric acid (1 l). The precipitated title product was washed with water and dried, m.p. >260° C.
Name
3-carboxymethylcinnamic acid
Quantity
427 g
Type
reactant
Reaction Step One
Quantity
4.25 L
Type
reactant
Reaction Step One
Quantity
8.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C[C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]=[CH:9][C:10]([OH:12])=[O:11])(O)=O.C[N:17](C)[CH:18]=[O:19]>N>[NH2:17][C:18]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[O:19]

Inputs

Step One
Name
3-carboxymethylcinnamic acid
Quantity
427 g
Type
reactant
Smiles
C(=O)(O)CC=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
4.25 L
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
8.5 L
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with ice (8 kg) and concentrated hydrochloric acid (1 l)
CUSTOM
Type
CUSTOM
Details
The precipitated title product
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC(=O)C=1C=C(C=CC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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